6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thieno[2,3-c]pyridine core with acetyl, benzamido, and dimethylsulfamoyl functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-c]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetyl Group: Acetylation can be achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Attachment of the Benzamido Group: This step involves the reaction of the thieno[2,3-c]pyridine derivative with 4-aminobenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-c]pyridine core.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with alcohol or amine groups.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets involved in various diseases, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting their activity or modulating their function. The acetyl and benzamido groups might facilitate binding to active sites, while the dimethylsulfamoyl group could enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-acetyl-2-(4-aminobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide: Lacks the dimethylsulfamoyl group, potentially altering its solubility and biological activity.
2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide: Lacks the acetyl group, which might affect its reactivity and binding properties.
Uniqueness
The presence of both the acetyl and dimethylsulfamoyl groups in 6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide makes it unique. These groups can influence the compound’s solubility, reactivity, and biological activity, potentially making it more effective in certain applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
6-acetyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S2/c1-11(24)23-9-8-14-15(10-23)29-19(16(14)17(20)25)21-18(26)12-4-6-13(7-5-12)30(27,28)22(2)3/h4-7H,8-10H2,1-3H3,(H2,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZIQLDXFMYIRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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